molecular formula C13H16N2O2 B2486281 4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol CAS No. 713087-75-3

4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol

Cat. No.: B2486281
CAS No.: 713087-75-3
M. Wt: 232.283
InChI Key: JTYAUFOGOOURMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the quinoline family, known for its diverse biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method includes the reaction of quinolin-2-ol with 3-hydroxypropylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include quinoline-2,4-dione derivatives, hydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits significant biological activity, making it a valuable tool in biological research.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Another quinoline derivative with similar biological activities.

    4-Hydroxyquinoline: Known for its pharmaceutical applications.

    2,4-Dihydroxyquinoline: Exhibits significant biological activity and is used in various research applications.

Uniqueness

4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-[(3-hydroxypropylamino)methyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-7-3-6-14-9-10-8-13(17)15-12-5-2-1-4-11(10)12/h1-2,4-5,8,14,16H,3,6-7,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYAUFOGOOURMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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